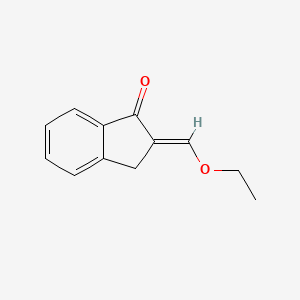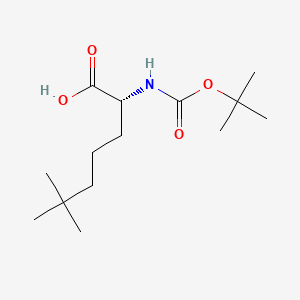
Boc-(2R)-2-amino-6,6-dimethylheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid is a compound that belongs to the class of organic compounds known as carboxylic acid derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines during chemical reactions. The compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran (THF), at ambient temperature. The Boc-protected amino acid is then purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including ®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid, involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: The removal of the Boc protecting group is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group is coupled with carboxylic acids or other amino acids to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).
Major Products Formed
Deprotection: Free amino acid.
Coupling: Peptides and peptide derivatives.
Applications De Recherche Scientifique
®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid has several scientific research applications:
Peptide Synthesis: The compound is widely used in the synthesis of peptides, where the Boc group serves as a protecting group for the amino group during the stepwise assembly of peptide chains.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs and prodrugs.
Biochemistry: The compound is employed in the study of enzyme-substrate interactions and protein structure-function relationships.
Industrial Chemistry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during chemical transformations. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amino group for subsequent reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(3-(methylthio)phenyl)propanoic acid
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-6,6-dimethylheptanoic acid is unique due to its specific structural features, including the presence of a tert-butoxycarbonyl group and a dimethylheptanoic acid backbone. These features confer distinct reactivity and stability, making it suitable for specific applications in peptide synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C14H27NO4 |
|---|---|
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
(2R)-6,6-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C14H27NO4/c1-13(2,3)9-7-8-10(11(16)17)15-12(18)19-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,18)(H,16,17)/t10-/m1/s1 |
Clé InChI |
LIOHHROLQIGRCA-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)CCC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)CCCC(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



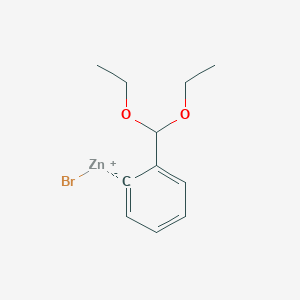
![6-Bromopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B14898821.png)

![2-({[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14898831.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B14898839.png)
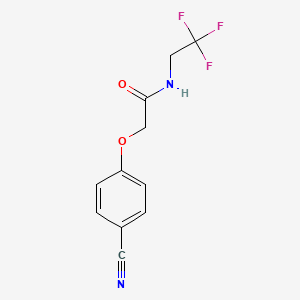
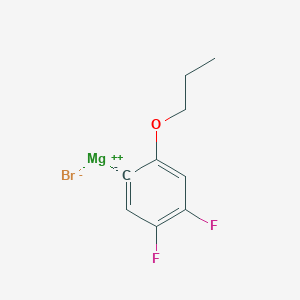

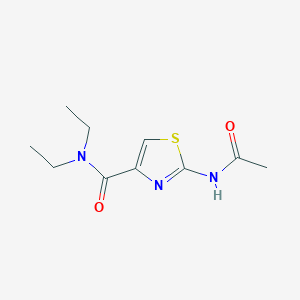

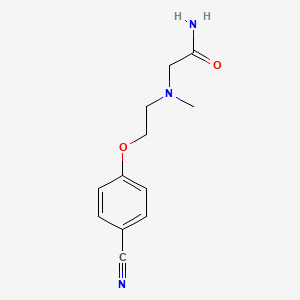
![Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate](/img/structure/B14898888.png)
